4-({[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)butanoic acid
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Overview
Description
4-{2-[(4-ETHYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}BUTANOIC ACID is a synthetic organic compound belonging to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticoagulant properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(4-ETHYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}BUTANOIC ACID typically involves the following steps:
Starting Materials: The synthesis begins with 4-ethyl-8-methyl-2-oxo-2H-chromen-7-ol and 2-bromoacetic acid.
Formation of Intermediate: The chromen-7-ol is reacted with 2-bromoacetic acid in the presence of a base such as triethylamine (TEA) to form the intermediate 4-ethyl-8-methyl-2-oxo-2H-chromen-7-yloxyacetic acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{2-[(4-ETHYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}BUTANOIC ACID can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamido group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Alkylated derivatives.
Scientific Research Applications
4-{2-[(4-ETHYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}BUTANOIC ACID has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-{2-[(4-ETHYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}BUTANOIC ACID involves its interaction with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
4-METHYL-2-OXO-2H-CHROMEN-7-YLOXYACETIC ACID: Similar structure but lacks the butanoic acid moiety.
8-METHYL-2-OXO-4-PHENYL-2H-CHROMEN-7-YL 4-(HEXYLOXY)BENZOATE: Contains a phenyl group and a hexyloxybenzoate moiety.
ETHYL (4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY (PHENYL)ACETATE: Contains an ethyl ester and a phenyl group.
Properties
Molecular Formula |
C18H21NO6 |
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Molecular Weight |
347.4 g/mol |
IUPAC Name |
4-[[2-(4-ethyl-8-methyl-2-oxochromen-7-yl)oxyacetyl]amino]butanoic acid |
InChI |
InChI=1S/C18H21NO6/c1-3-12-9-17(23)25-18-11(2)14(7-6-13(12)18)24-10-15(20)19-8-4-5-16(21)22/h6-7,9H,3-5,8,10H2,1-2H3,(H,19,20)(H,21,22) |
InChI Key |
MNJVXVXJNGHGDT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)NCCCC(=O)O |
Origin of Product |
United States |
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